molecular formula C5H8N2O B074839 Ethyl N-cyanoacetimidate CAS No. 1558-82-3

Ethyl N-cyanoacetimidate

Cat. No.: B074839
CAS No.: 1558-82-3
M. Wt: 112.13 g/mol
InChI Key: PLVWUINOWYHRAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-cyanoacetimidate can be synthesized through several methods. One common method involves the reaction of ethyl orthoacetate with cyanamide in the presence of acetic anhydride. The reaction mixture is heated to 130-140°C, and the ethyl acetate and acetic acid are distilled off. The residue is then distilled under reduced pressure to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-cyanoacetimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl N-cyanoacetimidate involves its reactivity with nucleophiles. The cyano group (-CN) and the imidate group (-C=N-) are key functional groups that participate in various chemical reactions. These reactions often involve the formation of new carbon-nitrogen bonds, leading to the synthesis of more complex molecules .

Comparison with Similar Compounds

  • Ethyl cyanoacetate
  • Ethyl chloroacetimidate
  • Ethyl bromoacetimidate

Comparison: Ethyl N-cyanoacetimidate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Compared to Ethyl cyanoacetate, it has a more reactive imidate group, making it more versatile in organic synthesis. Ethyl chloroacetimidate and Ethyl bromoacetimidate are similar in structure but differ in their halogen substituents, which can influence their reactivity and applications .

Biological Activity

Ethyl N-cyanoacetimidate (CAS No. 1558-82-3) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is synthesized through the reaction of cyanamide with ethyl orthoacetate and acetic anhydride under specific conditions, yielding a product with a boiling point of approximately 90-95 °C at reduced pressure . The compound's molecular formula is C6H8N2OC_6H_8N_2O, with a molecular weight of 140.14 g/mol. It is characterized by its moderate lipophilicity, as indicated by its log P values ranging from 0.31 to 1.85, suggesting potential permeability across biological membranes .

Insecticidal Properties

This compound has been investigated for its insecticidal properties, particularly within the context of neonicotinoid insecticides. Research indicates that derivatives of this compound exhibit significant insecticidal activity against various pests, including aphids and lepidopteran larvae. For instance, studies have shown that certain derivatives demonstrate effective control over imidacloprid-resistant strains of insects .

Table 1: Insecticidal Activity of this compound Derivatives

Compound NameTarget PestActivity Level (mg/L)Reference
This compoundCowpea aphids>50% at 100 mg/L
IPPA152201Taeniae and CoccidiaEffective (in vivo)
CycloxapridBrown planthopperModerate

Cytotoxicity Studies

In addition to its insecticidal properties, this compound has also been evaluated for its cytotoxic effects on human cell lines. A study assessed the cytotoxicity of various compounds derived from this compound against different cancer cell lines, including glioblastoma and osteosarcoma cells.

Table 2: Cytotoxicity of this compound Derivatives

Compound TypeCell LineIC50 (µM)Reference
3mA-17295.71 ± 13.29
3lHOS224.28 ± 67.36
CisplatinA-17239.51 ± 6.39

The results indicated that while some derivatives exhibited low cytotoxicity towards normal human embryonic cells, others showed selective toxicity towards tumor cells, warranting further investigation into their mechanisms of action.

The biological activity of this compound can be attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Some derivatives act as agonists or antagonists at these receptors, which are crucial in mediating synaptic transmission in insects and potentially affecting mammalian systems as well . This dual action suggests that this compound could be developed into a versatile agent for both pest control and therapeutic applications.

Case Studies

Recent research has highlighted the potential applications of this compound in developing new insecticides that can overcome resistance issues faced by conventional neonicotinoids. For example, Dr. Chuanwen Sun's work on cis-neonicotinoids has demonstrated promising results in creating compounds that retain efficacy against resistant strains while minimizing environmental impact .

Properties

IUPAC Name

ethyl N-cyanoethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWUINOWYHRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293261
Record name Ethyl N-cyanoacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-82-3, 1005474-85-0
Record name 1558-82-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-cyanoacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-cyanoethanecarboximidate
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Record name Ethyl N-Cyanoacetimidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of ethyl N-cyanoacetimidate in the synthesis of pyridothiazines and pyrimidothiazines?

A1: this compound acts as a 1,3-biselectrophile in this reaction scheme. [] It first undergoes acylation with aminothiazines, forming an intermediate. This intermediate then undergoes cyclization in the presence of sodium hydride, leading to the formation of either pyridothiazines or pyrimidothiazines depending on the specific starting materials and reaction conditions. [] Essentially, this compound provides the structural backbone for the formation of these bicyclic heterocyclic compounds.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: this compound possesses both a nucleophilic imidate group and an electrophilic nitrile group, making it a versatile reagent in organic synthesis. While the paper does not delve into specific spectroscopic data for this compound, its reactivity as a 1,3-biselectrophile is clearly demonstrated. [] Further research may explore its specific molecular weight, spectroscopic properties, and potential for other synthetic applications.

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